(2R)-2-(dimethylamino)pentanedioic acid
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Overview
Description
(2R)-2-(dimethylamino)pentanedioic acid is a chiral compound with a specific configuration at the second carbon atom. This compound is part of the pentanedioic acid derivatives family, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)pentanedioic acid typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of dimethyl carbonate and an acid system to achieve high selectivity and efficiency . The reaction conditions are optimized to prevent racemization and ensure the desired chiral configuration is maintained.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. The use of sustainable and cost-effective reagents, such as dimethyl carbonate, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions are carefully controlled to ensure the desired products are obtained with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield its corresponding carboxylic acid derivative, while reduction can produce the corresponding alcohol .
Scientific Research Applications
(2R)-2-(dimethylamino)pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)pentanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biochemical processes. The compound’s chiral configuration plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (2R)-2-(dimethylamino)pentanedioic acid include:
- (2S)-2-(dimethylamino)pentanedioic acid
- (2R)-2-(methylamino)pentanedioic acid
- (2R)-2-(ethylamino)pentanedioic acid
Highlighting Uniqueness
What sets this compound apart from its similar compounds is its specific chiral configuration and the presence of the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2812-38-6 |
---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)pentanedioic acid |
InChI |
InChI=1S/C7H13NO4/c1-8(2)5(7(11)12)3-4-6(9)10/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-/m1/s1 |
InChI Key |
JCHFXGIXHDRBFU-RXMQYKEDSA-N |
Isomeric SMILES |
CN(C)[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C(CCC(=O)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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